molecular formula C23H17F3N2O2S B11588849 [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B11588849
M. Wt: 442.5 g/mol
InChI Key: HEUZHCGCATZNCT-UHFFFAOYSA-N
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Description

3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is substituted with various functional groups, including an amino group, a trifluoromethyl group, and a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo a series of reactions such as nitration, reduction, and cyclization to form the thienopyridine core. The introduction of the trifluoromethyl group can be achieved through electrophilic or nucleophilic trifluoromethylation reactions. The final step usually involves the coupling of the thienopyridine core with the methoxyphenyl group under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and process optimization is often carried out to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitro group will regenerate the amino group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The amino group may form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications.

Properties

Molecular Formula

C23H17F3N2O2S

Molecular Weight

442.5 g/mol

IUPAC Name

[3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C23H17F3N2O2S/c1-12-3-5-13(6-4-12)17-11-16(23(24,25)26)18-19(27)21(31-22(18)28-17)20(29)14-7-9-15(30-2)10-8-14/h3-11H,27H2,1-2H3

InChI Key

HEUZHCGCATZNCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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